4-(Isopentyloxy)-N-propylaniline 4-(Isopentyloxy)-N-propylaniline
Brand Name: Vulcanchem
CAS No.: 1040689-69-7
VCID: VC2621065
InChI: InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
SMILES: CCCNC1=CC=C(C=C1)OCCC(C)C
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol

4-(Isopentyloxy)-N-propylaniline

CAS No.: 1040689-69-7

Cat. No.: VC2621065

Molecular Formula: C14H23NO

Molecular Weight: 221.34 g/mol

* For research use only. Not for human or veterinary use.

4-(Isopentyloxy)-N-propylaniline - 1040689-69-7

Specification

CAS No. 1040689-69-7
Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
IUPAC Name 4-(3-methylbutoxy)-N-propylaniline
Standard InChI InChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Standard InChI Key MFTRBOMGGQNNAN-UHFFFAOYSA-N
SMILES CCCNC1=CC=C(C=C1)OCCC(C)C
Canonical SMILES CCCNC1=CC=C(C=C1)OCCC(C)C

Introduction

Chemical Identity and Properties

4-(Isopentyloxy)-N-propylaniline is a substituted aniline derivative featuring an isopentyloxy group at the para position of the phenyl ring and a propyl group attached to the nitrogen atom. The compound has well-defined chemical characteristics that position it among important research chemicals.

Table 1.1: Basic Chemical Properties of 4-(Isopentyloxy)-N-propylaniline

PropertyValue
CAS Number1040689-69-7
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
IUPAC Name4-(3-methylbutoxy)-N-propylaniline
MDL NumberMFCD10687946

The structural representation of this compound includes several standardized notations that enable precise identification across different chemical databases and research contexts.

Table 1.2: Structural Representations

Representation TypeValue
Standard InChIInChI=1S/C14H23NO/c1-4-10-15-13-5-7-14(8-6-13)16-11-9-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Standard InChIKeyMFTRBOMGGQNNAN-UHFFFAOYSA-N
SMILESCCCNC1=CC=C(C=C1)OCCC(C)C
Canonical SMILESCCCNC1=CC=C(C=C1)OCCC(C)C
PubChem Compound ID28308650

Structural Characteristics

The molecular structure of 4-(Isopentyloxy)-N-propylaniline features several key functional groups that contribute to its chemical behavior and potential applications:

  • An aromatic aniline core providing a planar, electron-rich system

  • An isopentyloxy (3-methylbutoxy) substituent at the para position, introducing lipophilicity

  • A secondary amine with a propyl substituent, offering potential for hydrogen bonding and further functionalization

Physical Properties

While specific experimental data on physical properties is limited in the available literature, theoretical calculations and comparisons with similar compounds suggest the following characteristics:

Table 3.1: Estimated Physical Properties

PropertyExpected Value/Characteristic
Physical StateLiquid at room temperature
ColorPale yellow to amber
SolubilitySoluble in organic solvents (ethanol, methanol, dichloromethane); limited solubility in water
LipophilicityModerate to high due to isopentyl and propyl chains
StabilityRelatively stable under standard conditions; sensitive to oxidation

Spectroscopic Characteristics

Spectroscopic data provides crucial information for compound identification and structural confirmation. Based on its chemical structure, 4-(Isopentyloxy)-N-propylaniline would be expected to exhibit characteristic spectroscopic patterns:

  • Infrared Spectroscopy: Characteristic N-H stretching (approximately 3300-3500 cm⁻¹), C-O stretching (approximately 1200-1300 cm⁻¹), and aromatic C=C stretching (approximately 1400-1600 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR): Distinctive patterns for aromatic protons (6.5-7.5 ppm), N-H proton (broad signal, approximately 3.5-4.0 ppm), and various aliphatic protons from the isopentyloxy and propyl chains

  • Mass Spectrometry: Molecular ion peak at m/z 221, with fragmentation patterns likely involving cleavage at the ether and amine bonds

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